gamma-PCCH

Description

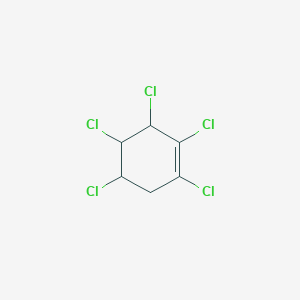

Structure

3D Structure

Properties

CAS No. |

319-94-8 |

|---|---|

Molecular Formula |

C6H5Cl5 |

Molecular Weight |

254.4 g/mol |

IUPAC Name |

1,2,3,4,5-pentachlorocyclohexene |

InChI |

InChI=1S/C6H5Cl5/c7-2-1-3(8)5(10)6(11)4(2)9/h2,4,6H,1H2 |

InChI Key |

NEQSVCDNMZYCND-UHFFFAOYSA-N |

SMILES |

C1C(C(C(C(=C1Cl)Cl)Cl)Cl)Cl |

Canonical SMILES |

C1C(C(C(C(=C1Cl)Cl)Cl)Cl)Cl |

Other CAS No. |

147235-96-9 |

Synonyms |

2,3,4,5,6-pentachlorocyclohexene gamma-2,3,4,5,6-pentachlorocyclohexene gamma-PCCH |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation of Gamma Pcch

Precursor Compounds and Initial Biotransformation Steps from Gamma-Hexachlorocyclohexane (gamma-HCH)

The primary precursor for gamma-PCCH is gamma-hexachlorocyclohexane (gamma-HCH), a chlorinated insecticide that has been widely used globally nih.govtandfonline.comnih.gov. The aerobic microbial degradation of gamma-HCH is initiated by the enzyme LinA, which mediates its dehydrochlorination in a two-step process nih.govtandfonline.comnih.govplos.orgmuni.czuniprot.org. In the first step, gamma-HCH is converted into this compound (1,3,4,5,6-pentachlorocyclohexene) nih.govmuni.czuniprot.orgnih.gov. Subsequently, this compound is further transformed into 1,3,4,6-tetrachloro-1,4-cyclohexadiene (B1210607) (1,4-TCDN) nih.govplos.orguniprot.orgnih.govresearchgate.net. This 1,4-TCDN intermediate can then be spontaneously converted to trichlorobenzenes (TCBs), such as 1,2,4-trichlorobenzene (B33124) (1,2,4-TCB) and 1,2,3-trichlorobenzene (B84244) (1,2,3-TCB) nih.govplos.orgmuni.czresearchgate.netlib4ri.ch.

Beyond gamma-HCH, LinA is also capable of mediating the dehydrochlorination of other HCH isomers, including alpha-HCH and delta-HCH, leading to the formation of their corresponding pentachlorocyclohexene (PCCH) intermediates nih.govplos.orgmuni.czlib4ri.chresearchgate.netresearchgate.netasm.orgnih.govplos.organu.edu.au. This highlights LinA's broader role in the initial degradation of various HCH isomers, with the exception of beta-HCH, which lacks the necessary structural features for LinA activity nih.govresearchgate.netasm.org.

Molecular and Catalytic Role of Hexachlorocyclohexane (B11772) Dehydrochlorinase (LinA)

Hexachlorocyclohexane dehydrochlorinase (LinA) serves as the crucial initial enzyme in the microbial degradation pathway of hexachlorocyclohexane (HCH) isomers nih.govtandfonline.complos.orguniprot.orgresearchgate.netplos.orgsemanticscholar.orgontosight.ainih.govrhea-db.orgresearchgate.net. This enzyme is unique among other known dehydrochlorinases as it does not require any cofactors for its activity muni.czresearchgate.net. LinA typically consists of 156 amino acid residues and functions as a trimer, with each protomer forming a cone-shaped alpha+beta barrel fold plos.orgnih.govresearchgate.netnih.gov.

Several naturally occurring variants of LinA have been identified, including LinA type 1, LinA type 2, and LinA type 3, which exhibit differences in their amino acid sequences and catalytic properties nih.govplos.orgresearchgate.netplos.organu.edu.aumuni.czresearchgate.net. For instance, LinA type 1 and LinA type 2 differ by 10 out of 156 amino acid residues, leading to variations in their activity for different HCH isomers and their enantioselectivity nih.govplos.org. LinA type 3, a more recently characterized variant, shows even greater differences in its primary structure and exhibits significantly higher activity for the metabolism of delta-HCH compared to types 1 and 2 nih.govmuni.cz.

The catalytic activity of LinA is attributed to a conserved catalytic dyad composed of His-73 and Asp-25 residues plos.orgmuni.czresearchgate.netnih.govresearchgate.net. These residues are essential for the enzyme's function, as confirmed by site-directed mutagenesis studies muni.cznih.gov.

Stereochemical Dehydrochlorination Mechanisms Catalyzed by LinA

LinA catalyzes dehydrochlorination reactions through an E2 elimination mechanism researchgate.netplos.organu.edu.ausemanticscholar.org. A fundamental requirement for LinA activity is the presence of at least one 1,2-biaxial pair of hydrogen and chlorine atoms on the substrate molecule muni.czresearchgate.netresearchgate.netasm.org. The dehydrochlorination of gamma-HCH, specifically, proceeds via a 1,2-anti conformationally dependent mechanism muni.czuniprot.orgnih.govresearchgate.netmuni.cz.

In this mechanism, His-73 acts as a general base, abstracting a proton from the substrate molecule, which facilitates the elimination of a chloride ion and the formation of a double bond plos.orgmuni.czresearchgate.netacs.org. Quantum mechanics/molecular mechanics (QM/MM) free energy simulations have explored two distinct minimum free energy pathways for the dehydrochlorination of HCH isomers: a concerted pathway and a stepwise pathway acs.org. The choice of reaction channel can depend on the initial orientation of reacting species within the active site and the protonation state of His-73 acs.org. For gamma-HCH, both concerted and stepwise pathways are considered feasible acs.org.

Enantioselective Product Formation and Enzyme Specificity

LinA exhibits significant enantioselectivity in the formation of PCCH products from HCH isomers nih.govplos.orgmuni.czlib4ri.chresearchgate.netasm.orgnih.govplos.organu.edu.auresearchgate.netrcsb.orgnih.govacs.org. For instance, LinA type 1 enantiotopically differentiates between two 1,2-biaxial HCl pairs on gamma-HCH, leading to the exclusive formation of a single PCCH enantiomer, specifically 1,3(R),4(S),5(S),6(R)-PCCH nih.govmuni.czresearchgate.netlib4ri.chresearchgate.netmuni.cz. In contrast, LinA type 2 and LinA type 3 can lead to the formation of a racemic mixture of this compound-1 and this compound-2, or different proportions of these enantiomers, suggesting that these variants can recognize both biaxial pairs of gamma-HCH due to different binding orientations in their active sites nih.govmuni.czresearchgate.net.

The substrate specificity of LinA is relatively narrow, primarily acting on alpha-, gamma-, and delta-HCH isomers, but not beta-HCH nih.govtandfonline.complos.orgmuni.czlib4ri.chresearchgate.netresearchgate.netasm.orgnih.govplos.organu.edu.au. Differences in the amino acid sequences of LinA variants, particularly residues vicinal to the active site such as K20Q, L96C, A131G, and T133M, have been shown to influence their enantioselectivity and substrate preference plos.orgnih.govacs.org. For example, LinA type 1 shows enantioselectivity for the (−)-alpha-HCH enantiomer, while LinA type 2 prefers the (+)-alpha-HCH enantiomer plos.orgrcsb.orgnih.govacs.org.

Table 1: Enantioselectivity of LinA Variants for HCH Isomers

| LinA Variant | Preferred Enantiomer (α-HCH) | γ-PCCH Product Formation | Source |

| LinA type 1 | (−)-α-HCH plos.orgrcsb.orgnih.gov | 1,3(R),4(S),5(S),6(R)-PCCH (single enantiomer) nih.govmuni.czresearchgate.netlib4ri.chresearchgate.netmuni.cz | nih.govplos.orgmuni.czresearchgate.netlib4ri.chresearchgate.netmuni.czrcsb.orgnih.gov |

| LinA type 2 | (+)-α-HCH plos.orgrcsb.orgnih.gov | Racemic mixture of γ-PCCH-1 and γ-PCCH-2 nih.govresearchgate.net | nih.govplos.orgresearchgate.netrcsb.orgnih.gov |

| LinA type 3 | Comparable rates for both α-HCH enantiomers nih.gov | γ-PCCH-2 (major product, 60%) nih.gov | nih.gov |

Conformational Requirements for Substrate Recognition and Catalysis

The active site of LinA is characterized as a hydrophobic cavity located within its barrel fold structure plos.org. Key residues within this cavity, including K20, I44, L64, V94, L96, I109, A111, F113, A131, C132, and T133, play crucial roles in interactions with the substrate plos.org. The enzyme's ability to recognize and catalyze the dehydrochlorination of HCH isomers is highly dependent on the substrate adopting a specific conformation within the active site.

Molecular modeling studies suggest that the most probable conformation for gamma-HCH in the active site is the chair conformation, where the 1,2-biaxial HCl pair involved in the reaction is forced into the appropriate position for catalysis muni.czresearchgate.net. This conformational requirement, along with the geometry of the active site, supports an E2-like dehydrochlorination mechanism muni.czresearchgate.net. While substrate binding and product release are generally not considered the rate-limiting steps in the catalytic cycle, the preorganization of the LinA active site, particularly in variants like LinA type 1, appears to contribute to its catalytic efficiency researchgate.netacs.org.

Further Biotransformation and Degradation Pathways of Gamma Pcch

Subsequent Enzymatic Dechlorination of Gamma-PCCH

Enzymatic dechlorination represents a crucial step in the breakdown of this compound, leading to the formation of tetrachlorocyclohexadienes (TCDNs) and subsequent aromatic products.

This compound undergoes dehydrochlorination, a process catalyzed by enzymes such as gamma-hexachlorocyclohexane dehydrochlorinase (LinA), to yield tetrachlorocyclohexadienes (TCDNs). A notable product of this pathway is 1,3,4,6-tetrachloro-1,4-cyclohexadiene (B1210607) (1,4-TCDN) fishersci.seepa.govuni.lufragranceu.com. Research indicates that the dehydrochlorination of biosynthetically produced this compound primarily results in 1,2,4-trichlorobenzene (B33124) (1,2,4-TCB) uni.lu. In contrast, the dehydrochlorination of racemic this compound can lead to a mixture of both 1,2,4-TCB and 1,2,3-trichlorobenzene (B84244) (1,2,3-TCB) uni.lu.

The enzyme LinA exhibits stereoselectivity in its action, specifically targeting trans and diaxial pairs of hydrogen and chlorine atoms within the substrate molecule uni.lu. This stereospecificity influences the formation of TCDN isomers. For instance, this compound exists in enantiomeric forms, such as 1,3(R),4(S),5(S),6(R)-PCCH and 1,3(S),4(R),5(R),6(S)-PCCH unifi.it. These enantiomers are subsequently converted into specific TCDN stereoisomers, including 1,3(R),4,6(R)-TCDN, 1,3(S),4,6(S)-TCDN, and 1,3(s),5,6(s)-TCDN unifi.it. Different variants of LinA, such as LinA1 and LinA2, demonstrate varying reactivities towards gamma-HCH and this compound, influencing the specific stereochemical outcomes of the dehydrochlorination reactions unifi.it.

Hydroxylation Reactions of this compound and its Derivatives

Hydroxylation is another significant biotransformation pathway for this compound and its derivatives, often mediated by specific dehalogenase enzymes.

The haloalkane dehalogenase LinB plays a critical role in the hydroxylation of this compound fishersci.cafishersci.at. Studies involving Escherichia coli BL21 expressing functional LinB from Sphingobium indicum B90A have demonstrated that both beta-PCCH and this compound serve as direct substrates for LinB fishersci.cafishersci.at. It is important to note that while alpha-HCH can be a substrate for LinB, gamma-HCH itself is generally not directly converted by LinB; instead, its dehydrochlorinated intermediate, this compound, is the substrate for hydroxylation by this enzyme fishersci.cafishersci.be.

The hydroxylation reactions catalyzed by LinB lead to the formation of various hydroxylated metabolites. The primary metabolites identified include 3,4,5,6-tetrachloro-2-cyclohexene-1-ols and 2,5,6-trichloro-2-cyclohexene-1,4-diols fishersci.ca. A proposed degradation pathway for this compound suggests its conversion to 2,5-cyclohexadiene-1,4-diol, proceeding through intermediate steps involving these tetrachlorocyclohexenols and trichlorocyclohexenediols fishersci.cafishersci.be. Furthermore, LinB is known to metabolize both beta- and this compound into a range of cyclohexenols and cyclohexenediols, which, while similar, possess distinct structural characteristics fishersci.be.

Formation of Aromatic Metabolites from this compound

The degradation of this compound can ultimately lead to the formation of aromatic metabolites, particularly trichlorobenzenes (TCBs). Following the initial dehydrochlorination of this compound to TCDNs, these TCDNs can undergo further degradation to yield TCBs fishersci.seunifi.it. Specifically, 1,2,4-trichlorobenzene (1,2,4-TCB) and 1,2,3-trichlorobenzene (1,2,3-TCB) have been identified as dehydrochlorination products resulting from the metabolism of racemic this compound uni.lusigmaaldrich.com. In some instances, particularly with specific enzyme variants like LinA type 3, the formation of 1,3,5-trichlorobenzene (B151690) (1,3,5-TCB) has also been observed fishersci.se. Beyond TCBs, other aromatic metabolites reported in the aerobic degradation of lindane (gamma-HCH), which involves this compound as an intermediate, include 2,5-dichlorobenzoquinone (DCBQ), chlorohydroquinone (B41787) (CHQ), chlorophenol, and phenol (B47542) wikipedia.org.

Production of Trichlorobenzenes (TCBs)

The biotransformation of γ-PCCH into trichlorobenzenes (TCBs) is a notable degradation pathway, particularly under anaerobic conditions nih.govfishersci.se. Research has identified specific isomers of trichlorobenzene as products of this transformation.

Detailed Research Findings: Studies have shown that 1,2,4-trichlorobenzene (1,2,4-TCB) is a primary product resulting from the biotransformation of biosynthetic γ-PCCH uni.lufishersci.se. Furthermore, both 1,2,4-TCB and 1,2,3-trichlorobenzene (1,2,3-TCB) have been identified as dehydrochlorination products when racemic γ-PCCH undergoes degradation uni.lu.

A key enzyme implicated in this conversion is LinA (gamma-hexachlorocyclohexane dehydrochlorinase), found in soil bacteria such as Sphingomonas paucimobilis UT26. The enzymatic mechanism proposed for the biotransformation of γ-HCH to 1,2,4-TCB by LinA involves a series of dehydrochlorination reactions. Specifically, this process includes two 1,2-anti conformationally dependent dehydrochlorinations, followed by a 1,4-anti dehydrochlorination uni.lu. This sequential removal of chlorine atoms and hydrogen from the cyclohexene (B86901) ring leads to the formation of the more stable aromatic trichlorobenzene structure.

The formation of TCB isomers from γ-PCCH represents a crucial step in the environmental fate of lindane, shifting the compound from a cyclic, unsaturated structure to a more stable aromatic system.

Table 1: Properties of Key Trichlorobenzene Isomers Produced from γ-PCCH Degradation

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Description (at 25°C) | Melting Point (°C) | Boiling Point (°C) | PubChem CID |

| 1,2,3-Trichlorobenzene | C₆H₃Cl₃ | 181.44 | White solid | 51.3-64 | 218.5 | 6895 |

| 1,2,4-Trichlorobenzene | C₆H₃Cl₃ | 181.44 | Colorless liquid | 16.9 | 213.5 | 13 |

| 1,3,5-Trichlorobenzene | C₆H₃Cl₃ | 181.44 | White crystals | 63 | 208 | 7950 |

Note: Data compiled from various sources nih.gov. Melting point for 1,2,3-Trichlorobenzene ranges from 51.3°C to 63-64°C.

Generation of Dichlorobenzoquinones (DCBQs)

Another significant degradation pathway for γ-PCCH involves its conversion into dichlorobenzoquinones (DCBQs). This transformation is observed in both aerobic and certain microbial degradation processes of γ-HCH, where γ-PCCH acts as an intermediate fishersci.casigmaaldrich.comuni.lunih.govnih.gov.

Detailed Research Findings: Specifically, 2,5-dichlorobenzoquinone (2,5-DCBQ) has been consistently identified as a metabolite during the degradation of γ-HCH by various microbial strains fishersci.casigmaaldrich.comuni.lunih.govnih.gov. For instance, studies on the degradation of γ-HCH by Xanthomonas sp. ICH12 confirmed the formation of 2,5-DCBQ, with γ-PCCH being a preceding intermediate in this pathway fishersci.casigmaaldrich.comuni.lunih.gov. This indicates a sequential degradation process where γ-HCH is first transformed into γ-PCCH, which then undergoes further reactions to yield 2,5-DCBQ.

While γ-PCCH itself was a previously reported intermediate in HCH degradation, the identification of 2,5-dichlorohydroquinone (B146588) as a novel metabolite from HCH degradation (Manickam et al., 2007) suggests that 2,5-DCBQ can be further transformed into other compounds, indicating a complex degradation cascade fishersci.casigmaaldrich.comuni.lunih.gov. The presence of 2,5-DCBQ as a common metabolite in aerobic degradation pathways of lindane further highlights its role as a key intermediate in the environmental breakdown of this persistent organic pollutant nih.gov.

Table 2: Properties of 2,5-Dichlorobenzoquinone

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | PubChem CID |

| 2,5-Dichlorobenzoquinone | C₆H₂Cl₂O₂ | 176.99 | 615-93-0 | 12011 |

Note: Data compiled from various sources fishersci.casigmaaldrich.comnih.govnih.gov.

Microbial Systems and Enzymatic Mechanisms for Gamma Pcch Transformation

Isolation and Characterization of Gamma-PCCH Degrading Microorganisms

This compound is consistently identified as a primary intermediate during the microbial breakdown of gamma-HCH. The degradation pathway of gamma-HCH typically initiates with its dehydrochlorination, leading to the formation of pentachlorocyclohexene (PCCH) ontosight.ainih.govresearchgate.netasm.orgnih.govfrontiersin.orgoup.comnih.govnih.govresearchgate.netfishersci.itornl.govcpsc.gov. Subsequent steps involve the transformation of this this compound intermediate into less chlorinated and more readily degradable compounds.

Numerous bacterial strains have been isolated and characterized for their ability to degrade gamma-HCH, thereby playing a direct or indirect role in this compound transformation. Key among these are members of the Sphingomonas genus, now often reclassified as Sphingobium or Sphingopyxis.

Sphingobium japonicum UT26 (formerly Sphingomonas paucimobilis UT26): This strain is one of the most extensively studied for its capacity to utilize gamma-HCH as a sole carbon and energy source under aerobic conditions nih.govresearchgate.netasm.orgfrontiersin.orgnih.govresearchgate.netnih.gov. In this pathway, this compound is formed and subsequently metabolized.

Sphingobium indicum B90A: This bacterium is also significant in the degradation of gamma-HCH, with its LinB enzyme directly converting beta-PCCH and this compound into hydroxylated products acs.org.

Sphingopyxis lindanitolerans WS5A3p: A newly described species, its genome contains the lin genes responsible for gamma-HCH degradation, indicating its potential in transforming intermediates like this compound cenmed.com.

Other Bacterial Genera: Pseudomonas and Streptomyces species have also been identified as capable of degrading gamma-HCH, with this compound being a detected intermediate in their metabolic pathways ontosight.aifrontiersin.orgfishersci.it.

The involvement of these bacterial strains in the sequential removal of chlorine atoms from the cyclohexane (B81311) ring is crucial for the bioremediation of HCH-contaminated environments.

Genetic and Molecular Basis of Enzymatic Activity and Regulation

The transformation of this compound is primarily mediated by a series of enzymes encoded by specific genes, notably the lin gene cluster. The initial steps involve dehydrochlorination, followed by further dechlorination and ring cleavage reactions.

The linA and linB genes are central to the aerobic degradation pathway of gamma-HCH and its intermediates. These genes have been successfully cloned and characterized from various gamma-HCH-degrading bacteria nih.gov.

LinA (gamma-HCH dehydrochlorinase): This enzyme, encoded by the linA gene, catalyzes the initial dehydrochlorination of gamma-HCH to form this compound. It further dehydrochlorinates this compound to 1,3,4,6-tetrachloro-1,4-cyclohexadiene (B1210607) (1,4-TCDN) nih.govresearchgate.netasm.orgnih.govfrontiersin.orgoup.comnih.govresearchgate.net. The functional expression of LinA has been demonstrated in heterologous systems, including Arabidopsis thaliana plants, for potential phytoremediation applications nih.gov.

LinB (haloalkane dehalogenase/chlorohydrolase): The linB gene encodes LinB, which plays a critical role in the subsequent steps of the degradation pathway. LinB directly acts on this compound, converting it through hydrolytic dechlorination reactions frontiersin.orgacs.orgresearchgate.net. It also catalyzes the hydrolytic dechlorination of 1,4-TCDN to 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (B1199288) (2,5-DDOL) frontiersin.orgresearchgate.net. Functional expression of LinB has been achieved in Escherichia coli acs.org.

The cloning and expression of these genes are vital for understanding their enzymatic functions and for developing biotechnological applications in bioremediation.

Understanding the active site and catalytically critical residues of these enzymes provides insights into their reaction mechanisms and substrate specificities.

LinA: Site-directed mutagenesis studies have identified specific amino acid residues crucial for LinA's catalytic activity. For instance, residues D25, H73, and R129 have been shown to be catalytically critical and essential for LinA's function researchgate.netnih.govresearchgate.net. LinA is known to possess an Asp-His catalytic dyad, a common feature in enzymes of the scytalone (B1230633) dehydratase family, to which LinA shares a structural fold [46 (from initial search)].

While detailed active site analysis for LinB's interaction specifically with this compound is not as extensively reported as for LinA, LinB is characterized as a haloalkane dehalogenase belonging to the α/β-hydrolase family, known for its relatively broad substrate specificity frontiersin.org.

Structural biology studies provide a three-dimensional understanding of how these enzymes interact with their substrates.

LinA: The crystal structure of LinA has been experimentally determined, providing direct evidence for its proposed 1,2-anti dehydrochlorination mechanism of gamma-HCH nih.gov. Molecular modeling studies indicate that gamma-HCH binds in a chair conformation within the LinA active site, positioning a 1,2-biaxial hydrogen and chlorine pair for elimination researchgate.net. LinA exhibits stereoselectivity, differentiating between enantiotopic faces of the substrate and leading to the formation of specific this compound enantiomers researchgate.netasm.orgresearchgate.net. Different LinA variants show varying enantioselectivities and isomer preferences for HCH isomers and their corresponding PCCHs oup.comresearchgate.net.

LinB: LinB is described as a monomeric protein with a molecular mass of approximately 32 kDa, typically located in the periplasm of Sphingomonas species frontiersin.orgresearchgate.net. As a haloalkane dehalogenase, its mechanism involves hydrolytic dechlorination. While specific detailed structural insights into LinB's direct binding to this compound are less documented in the provided sources, its classification within the α/β-hydrolase family suggests a common catalytic scaffold and mechanism involving a nucleophilic attack on the carbon atom bearing the halogen, followed by the release of a halide ion.

In Vitro and in Vivo Animal Model Metabolic Studies of Gamma Pcch

Biotransformation of Gamma-PCCH by Hepatic Enzyme Systems in Mammalian Models

The biotransformation of this compound in mammalian models primarily involves enzymatic processes, particularly those within hepatic systems. Studies suggest the involvement of conjugation reactions, notably with glutathione (B108866). For instance, the formation of S-(2,4-dichlorophenyl)glutathione has indicated that conjugation likely occurs at position 6 of the this compound molecule lindane.org.

While direct extensive studies on this compound as the sole parent compound in mammalian hepatic enzyme systems are less frequently reported compared to its precursor, gamma-HCH, evidence from broader metabolic investigations indicates its susceptibility to further enzymatic conversion. For example, in vitro studies using preparations from sheep liver have shown that this compound can be metabolized, leading to glutathione conjugates wgtn.ac.nz. This suggests that glutathione S-aryl-transferases, enzymes known to be present in mammalian livers, play a role in the detoxification and elimination of this compound by catalyzing its conjugation with glutathione wgtn.ac.nz.

Identification of Secondary Metabolites in Animal Tissues and Excreta

The metabolism of this compound leads to the formation of various secondary metabolites, which have been identified in different animal tissues and excreta. These metabolites often result from further dechlorination, hydroxylation, or conjugation reactions.

In studies involving the metabolism of gamma-HCH where this compound is an intermediate, subsequent metabolites derived from this compound have been observed. For instance, in chick tissue and egg yolks, this compound itself has been identified alongside other metabolites such as dichlorobenzenes, trichlorobenzenes (e.g., 1,2,4-trichlorobenzene (B33124), 1,2,3-trichlorobenzene (B84244), 1,3,5-trichlorobenzene), and pentachlorobenzene (B41901) lindane.orginchem.org. This suggests that this compound undergoes further transformation to these chlorinated aromatic compounds.

More directly, the metabolism of this compound has been shown to yield glutathione conjugates, with S-(2,4-dichlorophenyl)glutathione identified as a principal metabolite wgtn.ac.nz. Other identified metabolites resulting from the biotransformation of PCCH isomers, including this compound, include 1,2,4-tetrachlorobenzene, 1,2,3,4-tetrachlorobenzene, 2,4,5-trichlorophenol, pentachloro-2-cyclohexen-1-ol isomers, and PCCH-oxides who.int.

While primarily observed in bacterial systems, insights into the types of transformations this compound can undergo are provided by studies where this compound was a direct substrate for the haloalkane dehalogenase LinB. These studies identified 3,4,5,6-tetrachloro-2-cyclohexene-1-ols and 2,5,6-trichloro-2-cyclohexene-1,4-diols as main metabolites acs.orgresearchgate.net. These findings, though not directly from mammalian models, illustrate the potential for hydroxylation and further dechlorination pathways.

The table below summarizes some of the identified secondary metabolites of this compound and the biological contexts in which they have been observed:

| Metabolite Class / Specific Metabolite | Biological System / Context | Reference |

| Glutathione Conjugates | ||

| S-(2,4-dichlorophenyl)glutathione | M. domestica, C. zealandica, Sheep liver enzyme (in vitro) | lindane.orgwgtn.ac.nz |

| Chlorinated Benzenes | ||

| 1,2,4-Trichlorobenzene | Chick tissue, Egg yolks, Bacterial systems (e.g., LinA activity) | lindane.orginchem.orgwho.intnih.govcore.ac.uk |

| 1,2,3-Trichlorobenzene | Chick tissue, Egg yolks, Bacterial systems (e.g., LinA activity) | lindane.orginchem.orgnih.gov |

| 1,3,5-Trichlorobenzene (B151690) | Egg yolks, Bacterial systems (e.g., LinA activity) | lindane.orgnih.gov |

| Pentachlorobenzene | Chick tissue, Houseflies (in vivo) | lindane.org |

| Chlorinated Phenols | ||

| 2,4,5-Trichlorophenol | From PCCH isomers | who.int |

| Chlorinated Cyclohexenols/Diols | ||

| 3,4,5,6-tetrachloro-2-cyclohexene-1-ols | Bacterial systems (LinB activity) | acs.orgresearchgate.net |

| 2,5,6-trichloro-2-cyclohexene-1,4-diols | Bacterial systems (LinB activity) | acs.orgresearchgate.net |

| Pentachloro-2-cyclohexen-1-ol isomers | From PCCH isomers | who.int |

| PCCH-oxides | From PCCH isomers | who.int |

| Tetrachlorocyclohexadiene isomers | Bacterial systems (e.g., LinA activity) | nih.govcore.ac.uk |

Comparative Metabolic Fate of this compound Across Diverse Biological Systems

The metabolic fate of this compound exhibits variations across different biological systems, reflecting the diversity of enzymatic machinery involved in xenobiotic biotransformation.

In mammalian systems , particularly those involving hepatic enzymes, glutathione conjugation appears to be a significant pathway for this compound metabolism, as evidenced by studies with sheep liver enzymes wgtn.ac.nz. This suggests a conserved detoxification mechanism involving glutathione S-transferases across certain animal species.

In insect models , such as Musca domestica (housefly) and Costelytra zealandica (New Zealand grass grub), this compound has been shown to be metabolized in vivo and in vitro, primarily yielding a glutathione conjugate wgtn.ac.nz. This indicates that glutathione-dependent pathways are also crucial in insects for the biotransformation of this compound. Furthermore, in houseflies, this compound has been identified as a precursor to pentachlorobenzene lindane.org.

In bacterial systems , specific enzymes have been characterized for their ability to metabolize this compound. For instance, the haloalkane dehalogenase LinB, identified in Sphingobium indicum B90A, directly metabolizes this compound to 3,4,5,6-tetrachloro-2-cyclohexene-1-ols and 2,5,6-trichloro-2-cyclohexene-1,4-diols acs.orgresearchgate.net. Another enzyme, HCH dehydrochlorinase (LinA), while primarily known for initiating the degradation of gamma-HCH to PCCH, can also catalyze the further dechlorination of this compound to tetrachlorocyclohexadiene isomers, which may then rearrange to trichlorobenzenes nih.govcore.ac.uk. This highlights distinct enzymatic pathways in microorganisms that lead to further degradation of the cyclohexene (B86901) ring structure.

The comparative analysis reveals that while conjugation reactions, particularly with glutathione, are prominent in both mammalian and insect systems, microbial systems employ specific dehalogenases and dehydrochlorinases that can further transform the chlorinated cyclohexene ring of this compound into different aromatic and hydroxylated compounds.

Analytical Methodologies for Research on Gamma Pcch and Its Metabolites

Chromatographic Techniques for Separation and Identification

Chromatographic techniques are fundamental for separating complex mixtures of gamma-PCCH and its metabolites, enabling their subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the profiling and identification of this compound and its volatile or semi-volatile metabolites mdpi.com, mdpi.com. This method combines the high separation efficiency of gas chromatography with the robust detection and identification capabilities of mass spectrometry mdpi.com.

In studies investigating the degradation of hexachlorocyclohexane (B11772) isomers, GC-MS has been instrumental in identifying key metabolites of this compound. For instance, researchers have identified 3,4,5,6-tetrachloro-2-cyclohexene-1-ols and 2,5,6-trichloro-2-cyclohexene-1,4-diols as main metabolites through the application of GC-MS nih.gov, researchgate.net. Prior to GC-MS analysis, metabolites are often chemically derivatized to enhance their volatility and thermal stability, making them suitable for chromatographic separation mdpi.com.

GC-MS offers high sensitivity, resolution, and reproducibility, making it suitable for quantifying trace-level metabolites mdpi.com, nih.gov. The availability of extensive spectral libraries, such as NIST and AMDIS, significantly aids in the identification of compounds by matching their mass spectra and retention indices nih.gov. This approach is widely applied in various fields, including environmental metabolomics and clinical diagnostics, for uncovering metabolic pathways and identifying specific compounds within complex biological or environmental samples mdpi.com, mdpi.com.

Chiral Gas Chromatography for Enantiomer Separation

Given that this compound can exist as enantiomers, chiral gas chromatography (GC) is a critical technique for their separation and analysis oup.com, researchgate.net, nih.gov. Enantiomers are stereoisomers that are non-superimposable mirror images of each other, and their distinct biological activities often necessitate their individual quantification.

Chiral GC utilizes specialized stationary phases, typically coated with chiral selectors like permethylated beta- and gamma-cyclodextrins, to achieve the separation of enantiomers oup.com, nih.gov, chromatographyonline.com. The separation mechanism relies on "chiral recognition," where the enantiomers form transient diastereomeric complexes with the chiral selectors in the stationary phase. These complexes exhibit slightly different thermodynamic properties, leading to varying retention times for each enantiomer and thus enabling their chromatographic resolution azom.com.

Research has demonstrated the enantioseparation of this compound using columns coated with permethylated beta- and gamma-cyclodextrin (B1674603) oup.com, nih.gov. It has been observed that the resolution of this compound enantiomers can be lower on mixed chiral stationary phases compared to individual cyclodextrin (B1172386) phases, which can indicate a reversed elution order on the individual beta- and gamma-PMCD columns oup.com, researchgate.net, nih.gov. Chiral GC is a powerful and accurate tool for determining the enantiomeric ratio of volatile and semi-volatile chiral compounds chromatographyonline.com, azom.com.

Spectroscopic Approaches for Structural Elucidation and Stereochemical Analysis

Spectroscopic methods provide invaluable information for elucidating the chemical structure and determining the stereochemistry of this compound and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of organic compounds, including this compound and its metabolites nih.gov, researchgate.net, nih.gov. NMR provides information about the connectivity of atoms and their chemical environment within a molecule, making it indispensable for confirming chemical structures libretexts.org.

In the context of this compound research, NMR spectroscopy has been employed alongside GC-MS for the identification of its degradation products, such as 3,4,5,6-tetrachloro-2-cyclohexene-1-ols and 2,5,6-trichloro-2-cyclohexene-1,4-diols nih.gov, researchgate.net. Common NMR techniques include proton (¹H) NMR and carbon-13 (¹³C) NMR, which provide distinct spectral patterns reflecting the number and types of hydrogen and carbon atoms, respectively nih.gov.

Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are particularly useful as they reveal correlations between different nuclei, providing direct information about the connectivity of atoms within the molecule and aiding in the assignment of complex spectra libretexts.org, duke.edu. While highly powerful, NMR spectroscopy generally requires pure compounds for optimal results, as signal overlapping can complicate the analysis of complex mixtures universiteitleiden.nl.

Circular Dichroism (CD) for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a specialized technique used for the chiral analysis of molecules like this compound that possess chirality springerprofessional.de. CD measures the differential absorption of left- and right-handed circularly polarized light by a chiral sample researchgate.net, nih.gov.

This technique is particularly valuable for determining the absolute stereostructure of chiral compounds, a capability that, apart from X-ray diffraction, is unique among analytical methods researchgate.net. CD is highly sensitive to the molecular structure, composition, and interactions within chiral systems researchgate.net, nih.gov. An advantage of CD is its versatility, allowing measurements to be performed on samples in various physical forms, including solutions, gas phases, and solid dispersions researchgate.net. For this compound, CD spectroscopy can provide insights into the absolute configuration of its enantiomers, which is crucial for understanding their specific properties and behaviors.

Advanced Mass Spectrometry Techniques for Metabolite Detection

Beyond conventional GC-MS, advanced mass spectrometry techniques offer enhanced capabilities for the detection, identification, and quantification of this compound metabolites, especially at low concentrations.

These advanced techniques include Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography coupled to Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-Q-TOF-MS) mdpi.com, researchgate.net. Such methods significantly expand the range of detectable metabolites due to their superior precision and sensitivity mdpi.com, researchgate.net.

High-Resolution Mass Spectrometry (HRMS) plays a crucial role in metabolite identification by providing accurate mass measurements, which can be used to determine elemental compositions and differentiate between isobaric compounds ijpras.com. Tandem mass spectrometry (MS/MS or MSⁿ) is essential for structural elucidation, as it generates characteristic fragmentation patterns of parent ions, allowing for the reconstruction of metabolite structures moldiscovery.com, ijpras.com. Techniques like Multiple Reaction Monitoring (MRM) are particularly effective for the sensitive detection and quantification of low-level metabolites in complex matrices ijpras.com.

Furthermore, comprehensive two-dimensional gas chromatography (GC × GC) can be coupled with MS to further increase peak capacity and sensitivity, thereby improving the identification of metabolites in very complex samples researchgate.net, nih.gov. Software solutions, such as Mass-MetaSite, complement these techniques by providing automated metabolite identification based on MS and MS/MS fragmentation data, significantly reducing manual analysis time moldiscovery.com.

Application of Isotope Effects in Reaction Mechanism Elucidation

Kinetic Isotope Effects (KIEs) serve as a powerful analytical tool in chemical and biochemical research, providing critical insights into the transition states and rate-determining steps of reactions. By observing changes in reaction rates when an atom is replaced by its heavier isotope, researchers can infer which bonds are being broken or formed during the reaction, and to what extent, in the transition state. This methodology is particularly valuable for elucidating complex enzymatic mechanisms. herts.ac.uk

Gamma-pentachlorocyclohexene (this compound), a chlorinated organic compound, is a key intermediate in the microbial degradation pathway of gamma-hexachlorocyclohexane (gamma-HCH, also known as lindane), a persistent environmental pollutant. fishersci.secenmed.commetabolomicsworkbench.orgsci-toys.com The initial dehydrochlorination of gamma-HCH to this compound, and the subsequent transformation of this compound, are primarily catalyzed by the enzyme LinA, found in certain soil bacteria like Sphingobium indicum and Sphingomonas paucimobilis. fishersci.semetabolomicsworkbench.orgsci-toys.com The LinA enzyme facilitates a series of dehydrochlorination reactions, which involve the elimination of hydrogen chloride (HCl) from the chlorinated cyclohexane (B81311) ring. fishersci.sesci-toys.comwikipedia.orgnih.gov

Detailed research employing compound-specific isotope analysis (CSIA) has investigated the kinetic isotope effects associated with the enzymatic transformation of gamma-HCH by different variants of lindane dehydrochlorinase, specifically LinA1 and LinA2. These studies provide crucial information about the mechanism by which LinA acts on its substrates, including this compound. wikipedia.orgnih.govwikipedia.orgcdutcm.edu.cn

Detailed Research Findings

Studies on the dehydrochlorination of gamma-HCH by LinA1 and LinA2 have revealed significant carbon (¹³C) and hydrogen (²H) kinetic isotope effects, characteristic of bimolecular elimination (E2-like) reactions. wikipedia.orgnih.gov These KIEs indicate substantial bond cleavage in the transition state. wikipedia.orgnih.gov

Table 1: Apparent Kinetic Isotope Effects (AKIEs) for γ-HCH Dehydrochlorination by LinA Variants

| Enzyme Variant | ¹³C-AKIE (kL/kH) | ²H-AKIE (kL/kH) |

| LinA1 | 1.024 ± 0.001 | 2.4 ± 0.1 |

| LinA2 | 1.025 ± 0.001 | 2.6 ± 0.1 |

| Source | wikipedia.orgnih.gov | wikipedia.orgnih.gov |

Further multi-element compound-specific stable isotope analysis has provided isotopic fractionation (εE) values for carbon, chlorine, and hydrogen during gamma-HCH transformation by LinA1 and LinA2. These values offer a more precise characterization of the bond cleavages occurring during the enzymatic reaction. cdutcm.edu.cn

Table 2: Isotopic Fractionation (εE) Values for γ-HCH Transformation by LinA Variants

| Enzyme Variant | εC (‰) | εCl (‰) | εH (‰) |

| LinA1 | -7.8 ± 1.0 | -2.7 ± 0.3 | -170 ± 25 |

| LinA2 | -7.5 ± 0.8 | -2.5 ± 0.4 | -150 ± 13 |

| Source | cdutcm.edu.cn | cdutcm.edu.cn | cdutcm.edu.cn |

Moreover, dual-isotope fractionation patterns, expressed as Λ values, have been determined, providing insights into the coupling of bond cleavages. The similar ΛC-Cl and ΛH-C values observed for both LinA1 and LinA2 suggest that these enzyme variants operate via similar reaction mechanisms during the dehydrochlorination of gamma-HCH. wikipedia.orgcdutcm.edu.cn

Table 3: Dual-Isotope Fractionation Patterns (Λ Values) for γ-HCH Transformation by LinA Variants

| Enzyme Variant | ΛC-Cl | ΛH-C |

| LinA1 | 2.7 ± 0.2 | 20.1 ± 2.0 |

| LinA2 | 2.9 ± 0.2 | 18.4 ± 1.9 |

| Source | wikipedia.orgcdutcm.edu.cn | wikipedia.orgcdutcm.edu.cn |

Mechanistic Elucidation

The magnitude of the observed KIEs, particularly the significant hydrogen isotope effects, is consistent with a mechanism involving a concerted or nearly concerted elimination of HCl, where both C-H and C-Cl bonds are undergoing cleavage in the transition state. wikipedia.orgnih.gov This aligns with an E2-like elimination mechanism. wikipedia.orgnih.gov Furthermore, the LinA enzyme requires the presence of a 1,2-biaxial hydrogen and chlorine pair on the substrate molecule for catalysis. sci-toys.com The proposed enzymatic biotransformation of gamma-HCH to its subsequent metabolites, including 1,3,4,6-tetrachloro-1,4-cyclohexadiene (B1210607) (1,4-TCDN) via this compound, proceeds through two successive 1,2-anti conformationally dependent dehydrochlorinations. fishersci.sesci-toys.com The enzyme also exhibits stereoselectivity, converting enantiomers of this compound at different rates. sci-toys.com Comparisons between enzymatic dehydrochlorination by LinA and chemical dehydrochlorination of gamma-HCH by hydroxyl ions also suggest a similar net mechanism, further supporting the E2-like pathway. fishersci.sewikipedia.orgnih.gov

The application of isotope effects provides a powerful means to characterize the bond-breaking and bond-forming processes in the active site of enzymes like LinA, offering a detailed understanding of the chemical transformations of this compound and its related compounds at a molecular level.

Future Directions in Gamma Pcch Research

Elucidation of Novel Enzymatic Pathways and Metabolic Intermediates

The aerobic degradation pathway of γ-HCH is initiated by the enzyme γ-hexachlorocyclohexane dehydrochlorinase (LinA), which catalyzes the elimination of a chlorine atom to form γ-PCCH. univ-ag.frnih.gov This intermediate is further metabolized by other "Lin" enzymes, such as the haloalkane dehalogenase LinB, which hydroxylates γ-PCCH to produce compounds like 3,4,5,6-tetrachloro-2-cyclohexene-1-ol and 2,5,6-trichloro-2-cyclohexene-1,4-diol. epfl.ch While this primary pathway in bacteria like Sphingobium species is well-documented, significant gaps in knowledge remain, presenting key areas for future research. frontiersin.orgnih.gov

Future research will focus on discovering novel enzymatic systems capable of transforming γ-PCCH. Many microorganisms in contaminated environments remain unculturable, representing a vast, untapped reservoir of genetic and enzymatic diversity. Metagenomic approaches, which involve sequencing DNA directly from environmental samples, can bypass the need for cultivation and may reveal entirely new classes of dehalogenases or hydroxylases that act on γ-PCCH. The identification of novel intermediates is also critical. wur.nl Transient or unstable metabolites in the γ-PCCH degradation cascade may have been missed by conventional analyses. Uncovering these compounds is essential for mapping a complete and accurate metabolic network. For instance, a novel pathway was identified in a Xanthomonas sp. strain that degrades γ-HCH via γ-PCCH to 2,5-dichlorobenzoquinone (2,5-DCBQ), a previously unknown metabolite in this context. nih.gov

Interactive Table:

| Enzyme Class | Known Examples | Substrate(s) | Product(s) | Potential Research Focus |

|---|---|---|---|---|

| Dehydrochlorinase | LinA | γ-HCH | γ-PCCH | Screening for variants with higher turnover rates for γ-PCCH. |

| Haloalkane Dehalogenase | LinB | γ-PCCH, β-PCCH | Tetrachlorocyclohexenols, Trichlorocyclohexenediols | Discovering novel LinB-like enzymes with different substrate specificities. epfl.ch |

| Dehydrogenase | LinC | Chlorinated cyclohexadiene diols | Chlorinated catechols | Characterizing LinC homologs from diverse microbial phyla. frontiersin.org |

| Reductive Dechlorinase | LinD | Chlorohydroquinone (B41787) | Hydroquinone | Investigating the role of reductive enzymes in anaerobic γ-PCCH pathways. nih.gov |

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Insights

Understanding the precise chemical mechanisms of γ-PCCH dehalogenation is fundamental to harnessing and optimizing these biological processes. Future research will increasingly rely on a synergistic combination of advanced spectroscopic techniques and computational modeling to provide atomic-level insights into enzyme function.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (MS) are invaluable for confirming the structures of metabolic intermediates and final products. epfl.ch Future studies could employ techniques like real-time NMR monitoring to observe enzymatic reactions as they happen, potentially capturing fleeting intermediates. Gaining deeper mechanistic insights into how enzymes like LinB catalyze the hydrolytic dehalogenation of γ-PCCH requires a more detailed understanding of the enzyme's active site and its interaction with the substrate. nih.govfrontiersin.org

Computational approaches are set to play a significant role in this area. Molecular docking can predict how γ-PCCH binds within the active site of dehalogenases. frontiersin.org Quantum mechanics/molecular mechanics (QM/MM) simulations can then be used to model the reaction mechanism itself, elucidating the transition states and energy barriers involved in breaking the carbon-chlorine bond. These computational tools can help explain the substrate specificity of different enzyme variants and guide protein engineering efforts. researchgate.net

Development of Biocatalytic Tools and Engineered Microbial Systems for Targeted Dehalogenation

A primary goal of studying γ-PCCH degradation is to develop practical solutions for environmental remediation. Future research will translate fundamental knowledge of enzymes and pathways into robust biocatalytic tools and engineered microorganisms specifically designed for the efficient and complete dehalogenation of γ-PCCH and related pollutants.

Protein engineering offers a powerful strategy to improve the catalytic efficiency, stability, and substrate specificity of key enzymes like LinA and LinB. nih.gov Techniques such as directed evolution and site-directed mutagenesis can be used to create enzyme variants that are more effective at transforming γ-PCCH or that have broadened activity towards other problematic HCH isomers and their metabolites. The immobilization of these improved enzymes on stable supports could lead to the development of reusable biocatalysts for use in bioreactors to treat contaminated water. nih.gov

Beyond isolated enzymes, the focus is shifting towards engineering whole microbial systems. frontiersin.org This involves introducing or modifying degradation pathways in robust host organisms, like Pseudomonas putida, that are well-suited to survive in contaminated environments. A key challenge is ensuring the expression and coordination of multiple enzymes required for the complete mineralization of γ-PCCH to harmless end products like succinyl-CoA and acetyl-CoA. nih.gov Synthetic biology principles can be applied to design and build genetic circuits that control the expression of the lin genes, ensuring the pathway is only activated in the presence of the pollutant. nih.gov

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Biodegradation Studies

To gain a comprehensive understanding of how microorganisms metabolize γ-PCCH, it is essential to move beyond the study of individual genes and enzymes and adopt a systems-level perspective. The integration of "omics" technologies—genomics, proteomics, and metabolomics—provides a powerful framework for dissecting the complex biological response to organochlorine compounds. nih.gov

Genomics: Whole-genome sequencing of lindane-degrading bacteria has been instrumental in identifying the lin genes. nih.gov Future comparative genomics studies will help uncover the evolutionary origins of these pathways and identify novel catabolic genes in a wider range of microorganisms. nih.gov

Proteomics: This approach analyzes the complete set of proteins expressed by an organism under specific conditions. By comparing the proteome of a bacterium grown in the presence and absence of γ-PCCH, researchers can identify all the proteins that are upregulated during degradation, including not only the primary catabolic enzymes but also transport proteins, stress-response proteins, and regulatory elements. nih.gov

Metabolomics: This is the systematic study of all small-molecule metabolites within a cell or environment. nih.gov Metabolomic analysis of γ-PCCH degradation can provide a detailed snapshot of the entire metabolic network in action, confirming the identity and concentration of known intermediates and potentially revealing previously unidentified byproducts or metabolic bottlenecks. nih.govnih.gov

The true power of these technologies lies in their integration. semanticscholar.orgresearchgate.net For example, correlating genomic data (presence of lin genes) with proteomic data (expression of Lin enzymes) and metabolomic data (disappearance of γ-PCCH and appearance of downstream metabolites) can provide a holistic and dynamic view of the biodegradation process. This integrated approach is crucial for building accurate predictive models of γ-PCCH fate in the environment and for designing more effective bioremediation strategies. nih.gov

Q & A

Q. How can this compound researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for shared datasets?

- Deposit raw spectral data in repositories like Zenodo or ChemRxiv with unique DOIs. Use standardized metadata (e.g., MIACE for chemical analysis) and open formats (e.g., JCAMP-DX for NMR). Adhere to OECD GLP principles for traceability .

Conflict Resolution & Peer Review

Q. How should researchers address peer-review critiques about insufficient characterization of this compound polymorphs?

- Perform powder X-ray diffraction (PXRD) to identify crystalline forms. Use dynamic vapor sorption (DVS) to assess hygroscopicity-driven phase changes. Include thermogravimetric analysis (TGA) data to demonstrate thermal stability of reported polymorphs .

Q. What ethical guidelines apply when reporting this compound’s potential dual-use applications (e.g., in drug discovery vs. chemical weapons)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.